Beta-hydroxyethylaprophen is classified as an organic compound, specifically a beta-hydroxy acid, which is characterized by the presence of both hydroxyl (-OH) and carboxyl (-COOH) functional groups. Its structure is derived from the modification of aprophen, which itself is utilized in various medical treatments.
The synthesis of beta-hydroxyethylaprophen can be approached through several methods, primarily focusing on organic synthesis techniques. One notable method involves the enzymatic conversion of precursor compounds using engineered microorganisms or enzymes.
The molecular structure of beta-hydroxyethylaprophen can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Beta-hydroxyethylaprophen participates in various chemical reactions that are essential for its function as a pharmacological agent.
The mechanism of action of beta-hydroxyethylaprophen primarily involves its role as an antagonist at acetylcholine receptors.
Understanding the physical and chemical properties of beta-hydroxyethylaprophen is crucial for its application in pharmacology.
Beta-hydroxyethylaprophen has several potential applications in scientific research and medicine:
Beta-Hydroxyethylaprophen (chemical name: 2-[N-(ethyl)-(N-β-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate) is a bioactive metabolite of the anticholinergic drug aprophen (2-diethylaminoethyl 2,2-diphenylpropionate). This compound emerged from mid-20th-century efforts to develop muscarinic antagonists for gastrointestinal and spastic conditions [4]. Unlike its parent compound, beta-Hydroxyethylaprophen features a hydroxylated ethyl moiety on its amino group, which significantly alters its receptor binding kinetics and selectivity [2]. Its discovery provided critical insights into metabolic pathways of anticholinergics and structure-activity relationships (SAR) governing receptor specificity [4].
Molecular Architecture
Beta-Hydroxyethylaprophen (CAS: 68399-78-0) has the molecular formula C₂₁H₂₇NO₃ and a molecular weight of 341.45 g/mol. Its IUPAC name is 2-[N-(ethyl)-(N-β-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate [1] [4]. The structure comprises:
Spectroscopic Signatures
Key spectroscopic properties include:
Table 1: Structural Comparison of Aprophen and Beta-Hydroxyethylaprophen
Property | Aprophen | Beta-Hydroxyethylaprophen |
---|---|---|
Molecular Formula | C₂₁H₂₇NO₂ | C₂₁H₂₇NO₃ |
Molecular Weight (g/mol) | 325.45 | 341.45 |
Key Functional Group | -N(CH₂CH₃)₂ | -N(CH₂CH₃)(CH₂CH₂OH) |
LogP (Calculated) | 4.2 | 3.1 |
The hydroxyl group reduces lipophilicity (LogP 3.1 vs. 4.2), decreasing blood-brain barrier penetration relative to aprophen [2] [4].
Receptor Binding Profile
Beta-Hydroxyethylaprophen is a competitive antagonist with selectivity for muscarinic acetylcholine receptors (mAChRs). Studies demonstrate:
Table 2: Receptor Affinity Profile
Receptor Type | Subtype | Affinity (IC₅₀, μM) | Functional Activity |
---|---|---|---|
Muscarinic | M₁ | 0.8 | Competitive antagonism |
Muscarinic | M₃ | 1.2 | Competitive antagonism |
Nicotinic | Neuromuscular | >50 | Non-competitive inhibition |
Mechanism of Action
Aprophen’s Development Era
Aprophen was synthesized in the early 1960s during efforts to discover non-atropine anticholinergics for:
Metabolite Identification
Beta-Hydroxyethylaprophen was first isolated in 1991 from rat urine after aprophen administration, using chromatography and mass spectrometry [4]. Key milestones:
Table 3: Historical Timeline of Key Discoveries
Year | Event | Significance |
---|---|---|
1960s | Aprophen developed | New anticholinergic scaffold |
1991 | Metabolite isolated from rat urine | First identification of β-Hydroxyethylaprophen |
1993 | Independent synthesis achieved | Confirmed structure and bioactivity |
1990s | Derivative (Aprophit) used in receptor studies | Tool for mAChR characterization |
Research Impact
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7